1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride

Salt selection Stoichiometry Medicinal chemistry building blocks

1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1311313-83-3) is a heterocyclic building block comprising a pyrazole-4-carboxylic acid core functionalized at the N1 position with a 2-(morpholin-4-yl)ethyl group, supplied as the monohydrochloride salt. The compound has a molecular weight of 261.7 g/mol (free base: 225.24 g/mol) and is catalogued by Enamine as EN300-75271 at a specified purity of ≥95%.

Molecular Formula C10H16ClN3O3
Molecular Weight 261.7 g/mol
CAS No. 1311313-83-3
Cat. No. B1442869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride
CAS1311313-83-3
Molecular FormulaC10H16ClN3O3
Molecular Weight261.7 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=C(C=N2)C(=O)O.Cl
InChIInChI=1S/C10H15N3O3.ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;/h7-8H,1-6H2,(H,14,15);1H
InChIKeyWTTYXDIQIGDUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1311313-83-3): Chemical Identity & Compound Class Overview for Research Procurement


1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1311313-83-3) is a heterocyclic building block comprising a pyrazole-4-carboxylic acid core functionalized at the N1 position with a 2-(morpholin-4-yl)ethyl group, supplied as the monohydrochloride salt [1]. The compound has a molecular weight of 261.7 g/mol (free base: 225.24 g/mol) and is catalogued by Enamine as EN300-75271 at a specified purity of ≥95% [2]. It belongs to the class of N-substituted pyrazole-4-carboxylic acid building blocks, which serve as versatile intermediates for medicinal chemistry and materials science applications. The morpholinoethyl substituent distinguishes it from simpler N-alkyl and N-aryl pyrazole-4-carboxylic acids by introducing a tertiary amine capable of salt formation, enhanced aqueous solubility, and potential for additional hydrogen-bonding interactions.

Why 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride Cannot Be Replaced by Generic Pyrazole-4-carboxylic Acid Analogs


N-substituted pyrazole-4-carboxylic acid building blocks are not interchangeable due to substantial differences in salt stoichiometry, solubility, and the synthetic accessibility of downstream amide or ester derivatives. The monohydrochloride salt (CAS 1311313-83-3) differs from the dihydrochloride (CAS 1311315-42-0) in both molecular weight (261.7 vs. 298.17 g/mol) and chloride content, affecting molar equivalence in stoichiometric reactions . The free acid variant (CAS 874196-93-7) lacks the hydrochloride counterion, resulting in different solubility and handling characteristics that can perturb reaction yields and purification workflows . Furthermore, the morpholinoethyl N-substituent directly participates in the pharmacophore of biologically active molecules such as LRH-1 antagonists, whereas simple N-methyl or N-phenyl pyrazole-4-carboxylic acids lack this activity-enabling structural feature . These differences mean that generic substitution risks altered reactivity, compromised downstream biological activity, and reproducibility failures.

Quantitative Differentiation Evidence for 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride: Comparator Data for Informed Procurement


Monohydrochloride vs. Dihydrochloride Salt: Stoichiometric and Gravimetric Advantage in Synthesis

The target monohydrochloride salt (CAS 1311313-83-3) has a molecular weight of 261.7 g/mol, whereas the dihydrochloride analog (CAS 1311315-42-0) has a molecular weight of 298.17 g/mol [1]. This represents a 12.2% lower mass per mole of the pyrazole-carboxylic acid entity. For reactions where the free base equivalent must be calculated (e.g., amide couplings requiring 1.0 eq of carboxylic acid), 261.7 mg of the monohydrochloride delivers the same amount of active building block as 298.2 mg of the dihydrochloride. This stoichiometric precision is critical in parallel synthesis and scale-up operations where excess counterion can interfere with coupling efficiency or complicate purification.

Salt selection Stoichiometry Medicinal chemistry building blocks

Carboxylic Acid vs. Ethyl Ester: Direct Amide Coupling Without Deprotection Step

The target compound presents a free carboxylic acid group directly available for HATU- or EDC-mediated amide coupling. In contrast, the analogous ethyl ester (CAS 874196-88-0, ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate) requires a prior saponification step (e.g., LiOH, THF/H2O) to liberate the carboxylic acid before amide bond formation . The ester hydrolysis step typically adds 2–4 hours of reaction time and requires additional extraction/chromatography, with reported yields for similar pyrazole-4-carboxylate hydrolyses ranging from 85% to 95%. By eliminating this deprotection step, the target compound reduces overall synthetic step count by one, improving atom economy and throughput in library synthesis.

Amide bond formation Synthetic efficiency Building block comparison

Morpholinoethyl vs. Piperidinoethyl N-Substitution: Structural Basis for Differential Solubility and Pharmacophore Engagement

The morpholine ring in the target compound contains an ether oxygen that serves as an additional hydrogen-bond acceptor (HBA), whereas the piperidine analog 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1311315-56-6) replaces this oxygen with a methylene group [1]. The morpholine oxygen contributes to improved aqueous solubility: morpholine itself has a logP of −0.86 versus piperidine's logP of 0.84, reflecting a >50-fold difference in calculated hydrophilicity for the heterocycle component [2]. While direct experimental solubility data for the two pyrazole derivatives are not available in public literature, the class-level trend for morpholine-containing drug candidates to exhibit lower logD and higher aqueous solubility than their piperidine counterparts is well established in medicinal chemistry. This differential solubility can affect homogeneous reaction conditions for amide coupling, especially in aqueous or mixed aqueous-organic solvent systems.

Solubility N-substituent comparison Drug-like properties

Role as Key Building Block for LRH-1 Antagonists: Evidence from Pharmacologically Validated Derivative

The 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole moiety is an integral component of the potent LRH-1 antagonist 1-(3'-(1-(2-morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone (Sigma-Aldrich Cat. No. 505601), which binds the LRH-1 ligand-binding domain with Kd = 1.5 µM and inhibits LRH-1-dependent G0S2 transcription with IC50 = 5 µM, while showing no inhibition of SF-1-dependent transcription at 10 µM . This antagonist exhibits antiproliferative activity in LRH-1-expressing cancer cell lines: GI50 = 20 µM (AsPC-1, pancreatic), 15 µM (HT-29, colon), 20 µM (MDA-MB-468, breast), and 20 µM (T47D, breast), with only 20% inhibition of LRH-1-null L3.3 pancreatic cancer cells at 40 µM . The target compound (CAS 1311313-83-3) provides the carboxylic acid handle at the pyrazole 4-position suitable for amide or ester conjugation to generate novel LRH-1 antagonist analogs. In contrast, simple N-methyl or unsubstituted pyrazole-4-carboxylic acids lack the morpholinoethyl group required for LRH-1 pharmacophore engagement.

LRH-1 antagonist Cancer biology Nuclear receptor Pharmacophore

Supplier-Qualified Purity and Analytical Characterization: Enamine Building Block Catalog EN300-75271

The compound is supplied through Enamine's building block catalog (EN300-75271) with a certified purity of ≥95% as determined by the supplier's internal QC methods [1]. It is also available through Fujifilm Wako Pure Chemical Industries (Japan) under the same Enamine catalog number, with pricing transparently listed for 1 g, 2.5 g, 5 g, and 10 g quantities, indicating established supply chain reliability for multi-gram procurement . While no public batch-specific certificate of analysis is directly accessible, Enamine's building block collection is widely cited in medicinal chemistry literature, and catalog-specified purity meets the threshold generally accepted for hit-to-lead and lead optimization chemistry.

Quality control Purity Supplier specification

Optimal Research and Industrial Application Scenarios for 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride


Medicinal Chemistry: Synthesis of LRH-1/NR5A2 Antagonist Libraries for Oncology Research

The target compound is the preferred building block for constructing focused libraries of LRH-1 (liver receptor homolog-1) antagonists. The morpholinoethyl group is essential for LRH-1 ligand-binding domain engagement, as demonstrated by the validated antagonist with Kd = 1.5 µM and IC50 = 5 µM . The free 4-carboxylic acid enables direct parallel amide coupling with diverse amine fragments without an ester deprotection step, accelerating SAR exploration. The monohydrochloride form provides precise stoichiometric control during coupling reactions, and its enhanced aqueous solubility (relative to piperidine analogs) facilitates homogeneous reaction conditions in mixed solvent systems. Researchers investigating LRH-1 as a therapeutic target in pancreatic (AsPC-1), colon (HT-29), and breast (MDA-MB-468, T47D) cancers should prioritize this specific building block to maintain pharmacophore integrity.

Synthetic Chemistry: Direct Amide Bond Formation in Parallel Synthesis and DNA-Encoded Library (DEL) Production

For high-throughput amide library synthesis, including DNA-encoded library (DEL) production where each synthetic step must be high-yielding and compatible with aqueous conditions, the carboxylic acid form eliminates the saponification step required for the analogous ethyl ester . The morpholine oxygen increases water solubility compared to piperidine-based alternatives, improving compatibility with aqueous DEL chemistry protocols. The monohydrochloride salt provides controlled stoichiometry crucial for on-DNA reactions where excess reagents can cause DNA damage or precipitation. This compound's ≥95% purity specification from Enamine meets the quality threshold for DEL construction, where impurities can lead to encoding errors or false positives.

Materials Science: Metal-Organic Framework (MOF) Linker Synthesis Utilizing Pyrazole-Carboxylate Coordination Chemistry

Pyrazole-4-carboxylic acids serve as ligands for metal-organic framework (MOF) construction, where both the pyrazole nitrogen and the carboxylate oxygen participate in metal coordination . The morpholinoethyl substituent on the target compound introduces a solubilizing group that can influence MOF crystallinity and pore architecture without directly competing for metal binding sites. The monohydrochloride salt may facilitate deprotonation and metal salt metathesis under controlled pH conditions. Researchers exploring pyrazole-carboxylate MOFs for gas storage, catalysis, or sensing applications can use this building block as a functionalized variant of the simpler 1H-pyrazole-4-carboxylic acid linker, enabling post-synthetic modification strategies.

Fragment-Based Drug Discovery (FBDD): Use as a Fragment for SPR or NMR Screening Campaigns

With a molecular weight of 225.24 g/mol (free base), the compound falls within the fragment range (MW < 300) suitable for fragment-based screening. The morpholinoethyl-pyrazole-4-carboxylic acid scaffold provides three hydrogen-bond acceptors (morpholine O, pyrazole N, carboxylate O) and one hydrogen-bond donor (carboxylic acid OH), offering balanced pharmacophore features for initial fragment hit identification. The compound's assignment in the ChEBI database (linked to LRH-1 antagonist CHEBI:134272) indicates its biological relevance [1]. The monohydrochloride salt form provides sufficient aqueous solubility for biochemical assay screening at fragment concentrations (typically 200 µM–2 mM), and the ≥95% purity minimizes false positives from impurities in SPR or NMR binding assays.

Quote Request

Request a Quote for 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.